2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylbutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity. This interaction may lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with similar structural features but lacking the trifluoroacetamido group.
Butanoic acid, 2,2-dimethyl-, methyl ester: Another structurally related compound with different functional groups.
Uniqueness
2-((2,2,2-Trifluoroacetamido)methyl)butanoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it valuable for various applications .
Properties
Molecular Formula |
C7H10F3NO3 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-[[(2,2,2-trifluoroacetyl)amino]methyl]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-2-4(5(12)13)3-11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
ASYONFNEBRSONR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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